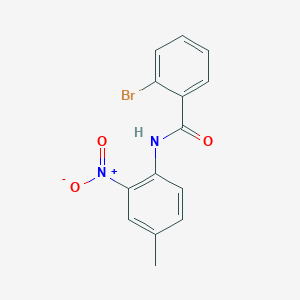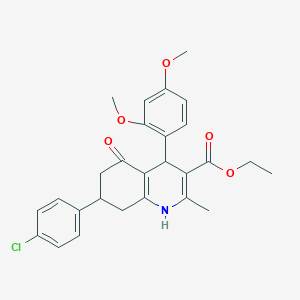![molecular formula C16H14F4N2O3S B4977692 5-[(dimethylamino)sulfonyl]-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4977692.png)
5-[(dimethylamino)sulfonyl]-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(dimethylamino)sulfonyl]-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMSF-TFB and is a sulfonamide derivative that is synthesized through a multi-step process.
Mécanisme D'action
DMSF-TFB works by inhibiting specific enzymes and pathways involved in various cellular processes. In cancer cells, DMSF-TFB inhibits the activity of enzymes involved in the synthesis of DNA and RNA, thereby preventing cancer cell proliferation. In Alzheimer's disease, DMSF-TFB inhibits the production of beta-amyloid, which is believed to be a key factor in the development of the disease.
Biochemical and Physiological Effects:
DMSF-TFB has been shown to have various biochemical and physiological effects. In cancer cells, DMSF-TFB inhibits the activity of enzymes involved in DNA and RNA synthesis, leading to decreased cancer cell proliferation. In Alzheimer's disease, DMSF-TFB inhibits the production of beta-amyloid, which is believed to be a key factor in the development of the disease. DMSF-TFB has also been shown to have anti-inflammatory properties, which could be beneficial in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMSF-TFB is its potential use in the treatment of cancer and Alzheimer's disease. However, there are also some limitations to its use in lab experiments. DMSF-TFB is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. Additionally, DMSF-TFB is a complex compound that requires a multi-step synthesis process, which could make it difficult to produce in large quantities.
Orientations Futures
There are several potential future directions for DMSF-TFB research. One area of interest is the development of more efficient synthesis methods for DMSF-TFB, which could make it more accessible for use in lab experiments. Additionally, more research is needed to fully understand the mechanism of action of DMSF-TFB and its potential side effects. Finally, DMSF-TFB could be studied for its potential use in the treatment of other diseases, such as inflammatory diseases and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of DMSF-TFB involves a multi-step process that begins with the reaction of 3-(trifluoromethyl)aniline with dimethyl sulfate to form N,N-dimethyl-3-(trifluoromethyl)aniline. This intermediate is then reacted with sulfuryl chloride to form N,N-dimethyl-3-(trifluoromethyl)anilinium chloride. The final step involves the reaction of N,N-dimethyl-3-(trifluoromethyl)anilinium chloride with 2-fluoro-5-nitrobenzoic acid to form DMSF-TFB.
Applications De Recherche Scientifique
DMSF-TFB has shown potential for use in various scientific research applications. One of the most significant applications of DMSF-TFB is in the field of cancer research. Studies have shown that DMSF-TFB can inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cancer cell proliferation. DMSF-TFB has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the production of beta-amyloid, a protein that is associated with the development of Alzheimer's disease.
Propriétés
IUPAC Name |
5-(dimethylsulfamoyl)-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F4N2O3S/c1-22(2)26(24,25)12-6-7-14(17)13(9-12)15(23)21-11-5-3-4-10(8-11)16(18,19)20/h3-9H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWVDKHBBRXXOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F4N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-(2-phenoxyethyl)-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4977611.png)
![4-[(3-phenyl-5-isoxazolyl)methyl]-1-{[5-(1H-pyrazol-5-yl)-2-furyl]methyl}-4-piperidinol](/img/structure/B4977619.png)
![4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]morpholine](/img/structure/B4977622.png)
![ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4977627.png)
![N-benzyl-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4977628.png)
![10-(2-methoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine hydrochloride](/img/structure/B4977631.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-[4-(methylthio)phenyl]urea](/img/structure/B4977663.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4977667.png)
![N-[2-methoxy-5-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4977683.png)

![7-chloro-N,3,5-trimethyl-N-[1-(2-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B4977700.png)
![methyl 2-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B4977705.png)
![N-(4-{N-[(4-isobutylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B4977708.png)